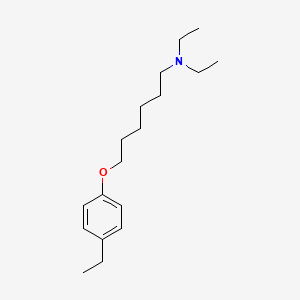
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine, commonly known as DMAA, is a synthetic compound that has gained popularity as a dietary supplement and pre-workout stimulant. DMAA is a sympathomimetic amine that is structurally similar to ephedrine and amphetamine. DMAA has been used as a performance-enhancing drug by athletes and bodybuilders due to its ability to increase energy, focus, and endurance. Although DMAA is a synthetic compound, it has been found in some natural sources, including geranium oil.
Wirkmechanismus
DMAA acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine from nerve terminals. This leads to an increase in heart rate, blood pressure, and energy expenditure. DMAA also acts as a vasoconstrictor, which can improve blood flow and oxygen delivery to muscles during exercise.
Biochemical and Physiological Effects
Several studies have shown that DMAA can improve exercise performance by increasing energy, focus, and endurance. DMAA has also been shown to increase fat oxidation and energy expenditure, which can lead to weight loss. However, the long-term effects of DMAA on health are not well understood, and more research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA has several advantages as a research tool, including its ability to improve exercise performance and energy expenditure. However, DMAA also has limitations, including its potential for abuse and its unclear long-term effects on health. Researchers should use caution when using DMAA in lab experiments and should carefully monitor its effects on study participants.
Zukünftige Richtungen
There are several future directions for research on DMAA, including its potential use as a treatment for ADHD and narcolepsy. Additionally, more research is needed to determine the long-term effects of DMAA on health and its potential for abuse. Finally, researchers should investigate the effects of DMAA on different populations, including women, older adults, and individuals with medical conditions.
Synthesemethoden
DMAA can be synthesized through a process that involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride to form 4-methylhexan-2-one oxime. The oxime is then reduced to form 1,3-dimethylamylamine, which is further reacted with ethylamine to produce DMAA.
Wissenschaftliche Forschungsanwendungen
DMAA has been extensively studied for its potential use as a dietary supplement and pre-workout stimulant. Several studies have investigated the effects of DMAA on exercise performance, energy expenditure, and fat oxidation. DMAA has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-(4-ethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-17-11-13-18(14-12-17)20-16-10-8-7-9-15-19(5-2)6-3/h11-14H,4-10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAVLKPGTVZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)
![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)


![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)